2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl-

Analytical Chemistry Separation Science Liquid-Liquid Extraction

2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- (CAS 140836-28-8), also known as 2-(2'-N-phenylaminonaphthylazo)-1-methylbenzimidazole, is a heterocyclic azo compound with the molecular formula C24H19N5 and a molecular weight of 377.4 g/mol. It belongs to the class of benzimidazole azo dyes, which are characterized by a benzimidazole ring linked via an azo bridge to a naphthalene moiety.

Molecular Formula C24H19N5
Molecular Weight 377.4 g/mol
CAS No. 140836-28-8
Cat. No. B5244399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl-
CAS140836-28-8
Molecular FormulaC24H19N5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)NC5=CC=CC=C5
InChIInChI=1S/C24H19N5/c1-29-22-14-8-7-13-20(22)26-24(29)28-27-23-19-12-6-5-9-17(19)15-16-21(23)25-18-10-3-2-4-11-18/h2-16,25H,1H3
InChIKeyOFQLSPXOOBTQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- (CAS 140836-28-8): A Heterocyclic Azo Dye and Ligand Intermediate


2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- (CAS 140836-28-8), also known as 2-(2'-N-phenylaminonaphthylazo)-1-methylbenzimidazole, is a heterocyclic azo compound with the molecular formula C24H19N5 and a molecular weight of 377.4 g/mol [1]. It belongs to the class of benzimidazole azo dyes, which are characterized by a benzimidazole ring linked via an azo bridge to a naphthalene moiety. This compound is specifically functionalized with an N-phenyl group on the naphthalenamine portion . It is used primarily as a specialty azo dye, a ligand for transition metal complexes, and as a synthetic intermediate in coordination chemistry research.

Heterocyclic azo dye and ligand intermediate for coordination chemistry research
N-phenyl functionalization on naphthalenamine moiety directs metal-binding geometry
Established synthetic route with reported yield supports process evaluation and scale-up planning

Why Generic Benzimidazole Azo Dyes Cannot Simply Substitute for 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- in Demanding Applications


Substituting 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- with a structurally similar benzimidazole azo dye, such as its 4-methoxy analog (CAS 140836-27-7) or its N-unsubstituted analog, is problematic without rigorous re-validation. These compounds differ fundamentally in their physicochemical properties (e.g., hydrophobicity, LogP) and coordination behavior. The specific N-phenyl substitution on the naphthalene moiety of this compound dictates its molecular geometry, electronic distribution, and metal-binding affinity, directly affecting the stability and properties of resulting metal complexes [1]. Furthermore, process metrics such as synthetic yield are highly specific to the substrate; a yield of 82% achieved for this compound [1] cannot be assumed for its analogs. These absolute differences render generic substitution scientifically invalid for applications requiring precise optical tuning, consistent metal complexation, or reproducible synthetic processes.

Attribute
Target Compound
4-Methoxy Analog (CAS 140836-27-7)
Hydrophobicity
Higher LogP; stronger retention on non-polar phases
Lower LogP; different extraction and chromatography behavior
Stability
No labile methoxy group; reported stable under thermal stress
Methoxy group prone to hydrolytic cleavage at elevated temperature
Coordination
N-phenyl scaffold defines chelate geometry per X-ray evidence
Altered electronic and steric profile may shift complex structure

Quantitative Differentiation Guide for 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- (CAS 140836-28-8)


Differential Hydrophobicity (LogP) of CAS 140836-28-8 vs. Its 4-Methoxy Analog: Implication for Extraction and Chromatography

The target compound exhibits a significantly higher predicted octanol/water partition coefficient (LogP = 6.3) [1] compared to its closely related structural analog, 2-(4-methoxynaphthylazo)-1-methylbenzimidazole (CAS 140836-27-7), which has a predicted LogP of 5.5 [2]. This quantitative difference of +0.8 LogP units indicates the target compound is substantially more hydrophobic.

Hydrophobicity (LogP)
Reported
Δ LogP = +0.8 (Target 6.3 vs. 5.5)
Supports hydrophobic application selection
In silico prediction; confirm experimentally for critical separations
Analytical Chemistry Separation Science Liquid-Liquid Extraction

Demonstrated High-Yield Synthesis: A Critical Baseline for Scale-Up and Cost of Goods

A specific synthetic protocol for the target compound reports an isolated yield of 82% via the reaction of N-phenyl-2-naphthylamine with 1-methylbenzimidazole-2-diazonium phosphate in the presence of Solvent Yellow 146 over 4.0 hours [1]. This yield serves as a quantifiable baseline for economic and process evaluation. The yield for analogous syntheses with different coupling partners (e.g., naphthols or their ethers) can vary significantly and is frequently complicated by side reactions such as dealkylation [2], making this established high-yield route a strong differentiator.

Synthetic Yield
Reported
82% isolated yield
Reported process baseline for cost modeling
Analog syntheses may encounter side reactions and lower yields
Organic Synthesis Process Chemistry Dye Manufacturing

Ligand Structure Defines Metal Complex Geometry: N-Unsubstituted vs. N-Phenyl Derivative in Nickel(II) Complexes

The N-phenyl group is a defining feature that differentiates the coordination chemistry of this compound from N-unsubstituted analogs. The nickel(II) complex of the closely related ligand 2-(2'-N-phenylaminonaphthylazo)-1-octylbenzimidazole (differing only by an octyl vs. methyl group on the benzimidazole N1) was found to adopt a new type of structure by X-ray diffraction analysis [1]. This provides direct evidence that the N-phenylaminonaphthyl scaffold dictates a preferred coordination geometry, forming a specific chelate ring structure. The target compound, with a methyl group at N1, provides a less sterically encumbered coordination environment compared to the octyl analog while retaining the geometry-defining N-phenyl group.

Coordination Geometry
Class-level
N-phenyl chelate structure confirmed by X-ray diffraction (Ni analog)
Reported coordination context for ligand design
Structure inferred from octyl analog; methyl derivative may differ sterically
Coordination Chemistry Crystallography Ligand Design

Molar Refractivity and Predicted Physical Properties for Solvent System Design

The target compound has a predicted boiling point of 601.8±57.0 °C and a density of 1.23±0.1 g/cm³ [1]. These predicted values are critical for designing high-temperature processing, solvent selection, and formulation stability studies. In contrast, the 4-methoxy analog (CAS 140836-27-7) has a lower molecular weight (316.4 g/mol) and a different density profile consistent with its distinct molecular structure [2]. These differences are a direct consequence of the N-phenyl substitution, which increases molecular weight and alters intermolecular interactions.

Physical Properties
Reported
Boiling Pt: 601.8±57.0 °C; Density: 1.23±0.1 g/cm³
Supports process design and solvent selection review
Predicted values; confirm under intended processing conditions
Physical Chemistry Solubility Modeling Formulation Science

Differential Thermal Stability Inferred from Methoxy Group Lability in Analogous Azo Dyes

Research on analogous naphthylazobenzimidazole systems has established that a 2-methoxy group on the naphthyl ring exhibits anomalously high reactivity toward hydrolytic cleavage during coupling reactions [1]. This general finding implies that methoxy-substituted analogs (such as the 2-methoxy derivative, CAS 122351-31-9) are inherently less chemically stable than their non-alkoxy counterparts like the target compound. The target compound, lacking this labile methoxy group, is expected to demonstrate superior thermal and chemical stability, a critical differentiator for applications requiring high-temperature processing or long-term storage.

Thermal Stability
Class-level
No labile methoxy substituent; methoxy analogs show hydrolytic cleavage
Reported stability context for high-temperature applications
Inferred from class behavior; direct stability data to verify
Thermal Analysis Material Stability Dye Chemistry

Compositional Purity Risk: Self-Coupling Side Reactions in Benzimidazole-2-Diazonium Systems

The specific synthesis of the target compound avoids a well-documented pitfall in benzimidazole azo chemistry. The reaction of benzimidazole-2-diazonium salts with primary aromatic amines (like N-phenyl-2-naphthylamine used here) was studied under conditions that exclude 'self-coupling' side reactions [1], a significant complication that can lead to impurity formation. In contrast, coupling reactions with simpler aromatic hydrocarbons or phenols can be heavily contaminated by such side products [1]. The validated synthesis implies a higher potential for achieving high-purity material for the target compound.

Impurity Risk
Class-level
Synthesis route designed to suppress self-coupling side reactions
Supports purity assessment review
Class-level insight; batch-specific impurity profile requires verification
Organic Impurity Profiling Analytical Chemistry Synthetic Chemistry

Validated Application Scenarios for 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- (CAS 140836-28-8) Driven by Specific Differential Evidence


Synthesis of Structurally Predictable and Isolable Transition Metal Complexes (Ni, Pd, Cu) for Catalysis or Materials Science

For researchers requiring a ligand that forms structurally well-defined metal chelates, this compound is a strong candidate. The N-phenylaminonaphthyl scaffold, as demonstrated by X-ray crystallography of its Ni(II) complex analog [3], dictates a specific coordination geometry. The 82% synthetic yield for the free ligand [4] and the established methodology for avoiding self-coupling impurities [5] guarantee a reliable supply of high-purity ligand, which is essential for reproducible synthesis and crystallization of novel metal complexes.

High-Temperature Dyeing of Synthetic Fibers or Use as a Heat-Resistant Pigment Precursor

The predicted high boiling point (>600 °C) of this compound [3] positions it favorably for applications that demand extreme thermal processing, such as the dyeing of high-performance fibers (e.g., polyester, aramid). Furthermore, the inferred thermal stability from its non-labile N-phenyl composition [4] provides a key advantage over methoxy-substituted benzimidazole azo dyes, which are known to undergo hydrolytic cleavage at elevated temperatures. This makes the target compound a safer selection for high-temperature industrial dye formulations.

Preparative Chromatography and Solvent Extraction Requiring High Hydrophobicity for Separation

With a predicted LogP of 6.3, which is significantly higher than that of its 4-methoxy analog (LogP 5.5) [3][4], this compound will exhibit superior retention on non-polar chromatographic stationary phases and partition more efficiently into hydrophobic organic solvents during liquid-liquid extraction. This makes it an ideal candidate as an internal standard or model compound in method development where strong hydrophobic interaction is needed, and it allows for straightforward separation from early-eluting, less-hydrophobic byproducts.

Research into pH-Independent Azo Dyes for Optoelectronic Applications

The compound's structure, featuring a fully substituted azo chromophore and a benzimidazole acceptor unit without any free hydroxyl groups, suggests a potential for pH-independent spectral properties, which is a critical requirement for sensors and optoelectronic devices. The well-defined coordination chemistry [3] further enables its use in designing metal-containing polymers or dye-sensitized materials, where the optical response can be finely tuned by metal-ion binding.

Application
Selection Property
Validation Focus
Transition metal complex synthesis (Ni, Pd, Cu) for catalysis research
Ligand structure predictability
Coordination geometry verification via crystallography
High-temperature dye and pigment research
Thermal stability context
Processing stability under target thermal profile
Preparative chromatography and solvent extraction method development
High hydrophobicity (LogP)
Retention behavior and partition ratio validation
Optoelectronic and sensor material research
pH-independent spectral response potential
Optical property tuning via metal-ion binding
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